2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes that include the formation of key intermediate structures, condensation reactions, and the use of catalysts to promote specific pathways. For example, Patel and Dhameliya (2010) described the synthesis of related compounds through facile condensation with aromatic aldehydes in the presence of sodium ethanolate, leading to pyrazole derivatives upon reaction with hydrazine derivatives (Patel & Dhameliya, 2010). Such processes underline the complexity and the specific conditions required for the synthesis of intricate molecules.
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically characterized using analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and interatomic distances, crucial for understanding the chemical reactivity and interactions of the molecule with its environment. For instance, Zanotti et al. (1980) utilized X-ray crystal analysis to demonstrate the structure and stereochemistry of 2-amino-oxazolidinones, highlighting the importance of structural analysis in the synthesis and application of novel compounds (Zanotti et al., 1980).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest can reveal its reactivity, stability, and potential for forming derivatives. The reactions often involve substitutions, additions, or rearrangements, which are fundamental in modifying the compound for specific applications. For example, the study by Sagar et al. (2018) on closely related N-aryl amides demonstrates the diversity of chemical behavior and the potential for synthesizing a wide range of derivatives through modifications of the parent compound (Sagar et al., 2018).
properties
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-17-6-5-14(24-19(25)8-10-29(24,27)28)11-16(17)20(26)22-9-7-13-12-23-18-4-2-1-3-15(13)18/h1-6,11-12,23H,7-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFGTFRHDNDKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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